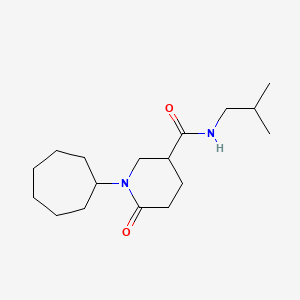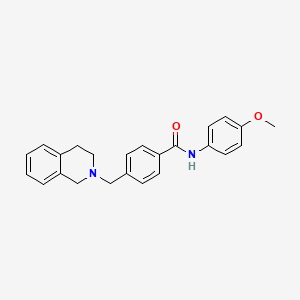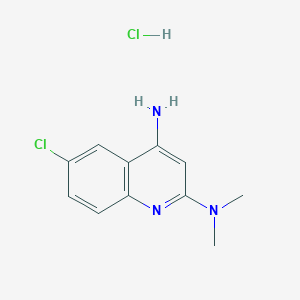![molecular formula C21H28N2O3 B5955411 4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol](/img/structure/B5955411.png)
4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol is an organic compound with a complex structure that includes a methoxyphenyl group, a piperidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol typically involves multiple steps, including the formation of the piperidine ring and the attachment of the methoxyphenyl and phenol groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Introduction of the Phenol Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and phenol groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and phenol groups but differs in the aliphatic chain.
4-(Methylamino)phenol: Contains a phenol group with a methylamino substituent.
Uniqueness
4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol is unique due to its specific combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-7-3-5-16(11-19)14-23-10-4-6-18(15-23)22-13-17-12-20(26-2)8-9-21(17)24/h3,5,7-9,11-12,18,22,24H,4,6,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMTUCWBLPRTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CNC2CCCN(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5955329.png)
![N-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5955336.png)
![2-(4-fluorophenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5955340.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5955345.png)
![diethyl 4-{3-[(4-fluorobenzoyl)amino]phenyl}-2,6-dimethyl-3,5-pyridinedicarboxylate](/img/structure/B5955367.png)
![1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5955377.png)

![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B5955391.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5955400.png)

![1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5955425.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5955430.png)
![3-(3,4-difluorophenyl)-5-(4-pyridinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5955438.png)

